3-(1-Adamantyl)-2,4-pentanedione 3-(1-Adamantyl)-2,4-pentanedione
Brand Name: Vulcanchem
CAS No.: 102402-84-6
VCID: VC20750572
InChI: InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3
SMILES: CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

3-(1-Adamantyl)-2,4-pentanedione

CAS No.: 102402-84-6

Cat. No.: VC20750572

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Adamantyl)-2,4-pentanedione - 102402-84-6

Specification

CAS No. 102402-84-6
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 3-(1-adamantyl)pentane-2,4-dione
Standard InChI InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3
Standard InChI Key QYCOSPWVQKZONV-UHFFFAOYSA-N
SMILES CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2
Canonical SMILES CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2

Introduction

Chemical Identity and Structure

Basic Information

3-(1-Adamantyl)-2,4-pentanedione is identified by its CAS Registry Number 102402-84-6. This organic compound has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol . The chemical structure consists of an adamantyl group (a rigid, cage-like hydrocarbon) attached to the central carbon of a 2,4-pentanedione unit. This structural arrangement creates a molecule with both rigid (adamantyl) and flexible (diketone) regions, contributing to its unique chemical behavior.

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature, which helps in cross-referencing across different chemical databases:

  • 3-(1-adamantyl)pentane-2,4-dione

  • 3-(adamantan-1-yl)pentane-2,4-dione

  • 2,4-Pentanedione, 3-tricyclo[3.3.1.13,7]dec-1-yl-

In addition to these names, the compound has several identifiers that facilitate its tracking in chemical databases:

  • InChI: InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3

  • InChIKey: QYCOSPWVQKZONV-UHFFFAOYSA-N

  • SMILES: CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2

Physical and Chemical Properties

Physical Properties

3-(1-Adamantyl)-2,4-pentanedione exhibits specific physical characteristics that are important for its handling, storage, and application in research settings. The key physical properties are summarized in Table 1.

Table 1: Physical Properties of 3-(1-Adamantyl)-2,4-pentanedione

PropertyValueReference
Molecular Weight234.33 g/mol
Physical StateSolid
Melting Point55-56°C
Boiling Point335.9°C at 760 mmHg
Density1.097 g/cm³
Flash Point126°C

Chemical Properties

The chemical behavior of 3-(1-Adamantyl)-2,4-pentanedione is influenced by its structural elements, particularly the diketone functionality and the adamantyl group. The compound possesses the following chemical properties:

Table 2: Chemical Properties of 3-(1-Adamantyl)-2,4-pentanedione

PropertyValueReference
XLogP3-AA3.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area34.1 Ų
Complexity314
LogP2.997

The XLogP3 value of 3.3 indicates that the compound has moderate lipophilicity, making it somewhat soluble in non-polar solvents but less soluble in water . The absence of hydrogen bond donors (value of 0) and the presence of two hydrogen bond acceptors suggest limited hydrophilicity . The compound's topological polar surface area of 34.1 Ų further supports its limited interaction with polar solvents .

Structural Characteristics

Structural Analysis

The structural configuration of 3-(1-Adamantyl)-2,4-pentanedione reveals interesting insights about its potential chemical behavior:

  • The adamantyl group provides steric hindrance, potentially affecting the reactivity of the adjacent functional groups.

  • The diketone moiety can potentially exhibit keto-enol tautomerism, a common characteristic of β-diketones.

  • The compound has no defined atom stereocenters or bond stereocenters, as indicated by the computed properties .

These structural features contribute to the compound's stability and reactivity patterns, making it of interest for various chemical applications.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry data for 3-(1-Adamantyl)-2,4-pentanedione provides valuable information for its identification and structural confirmation. According to PubChem data, the mass spectrum shows characteristic peaks that can be used for identification purposes:

  • m/z Top Peak: 135

  • m/z 2nd Highest Peak: 43

  • m/z 3rd Highest Peak: 136

These peaks correspond to specific fragmentation patterns that are characteristic of the compound's structure, particularly the adamantyl moiety and the diketone functionality.

Applications and Research Implications

Research Considerations

When working with 3-(1-Adamantyl)-2,4-pentanedione, researchers should consider the following aspects:

  • Handling and Storage: Given its physical properties, including melting point and flash point, appropriate handling and storage conditions should be maintained.

  • Solubility Considerations: The moderate lipophilicity (LogP ~ 3) suggests better solubility in organic solvents than in aqueous systems, which may influence experimental design.

  • Reactivity: The β-diketone functionality may exhibit keto-enol tautomerism and could participate in various reactions typical of this functional group, including condensation reactions and metal chelation.

Comparative Analysis

Relation to Similar Compounds

3-(1-Adamantyl)-2,4-pentanedione belongs to the broader family of β-diketones and adamantane derivatives. Comparing it with similar compounds can provide insights into its unique characteristics:

  • Comparison with Other β-Diketones: The addition of the adamantyl group likely alters the typical reactivity patterns of simple β-diketones like acetylacetone.

  • Comparison with Other Adamantane Derivatives: The presence of the diketone functionality differentiates it from simple adamantane derivatives, potentially offering unique chemical behavior.

Structure-Property Relationships

The structural features of 3-(1-Adamantyl)-2,4-pentanedione contribute to its observed properties:

  • The adamantyl group contributes to the compound's lipophilicity and likely affects its solubility profile.

  • The diketone functionality provides sites for potential reactions, including enolization and metal coordination.

  • The combination of these structural elements creates a unique chemical entity with properties distinct from either simple adamantane derivatives or uncomplicated β-diketones.

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